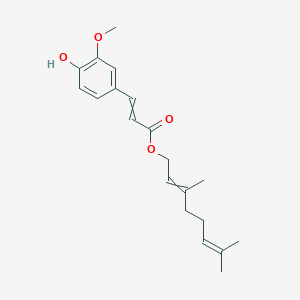

3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

説明

3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a terpenoid ester featuring a geranyl-derived chain (3,7-dimethylocta-2,6-dien-1-yl) esterified with a substituted cinnamic acid moiety (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate).

特性

分子式 |

C20H26O4 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC名 |

3,7-dimethylocta-2,6-dienyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3 |

InChIキー |

KSRDJVKWHDQVBQ-UHFFFAOYSA-N |

正規SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. One common method involves the use of a bio-catalyzed ester conjugation process. This method enhances the loading of solid lipid microparticles designed as delivery and targeting systems . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels.

Industrial Production Methods

In industrial settings, the production of geranyl ferulate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Geranyl ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize geranyl ferulate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce geranyl ferulate to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of substituted derivatives.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of geranyl ferulate, each with distinct chemical and biological properties .

科学的研究の応用

Geranyl ferulate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying esterification reactions.

Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms and oxidative stress.

作用機序

The mechanism of action of geranyl ferulate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. Geranyl ferulate can scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory mediators, thereby protecting cells from oxidative damage and inflammation . Additionally, it can modulate signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects .

類似化合物との比較

Structural Features and Functional Groups

The target compound is compared to structurally related esters and terpenoid derivatives (Table 1):

Key Observations :

Physicochemical Properties

Analytical Characterization

生物活性

3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as a derivative of acyclic monoterpenoids, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems.

Chemical Structure

The compound's structure can be represented by the following molecular formula:

- Chemical Formula: CHO

- IUPAC Name: 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid 3,7-dimethylocta-2,6-diene ester

Antioxidant Activity

Research indicates that compounds similar to 3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. A study evaluating various extracts demonstrated that monoterpenoids possess notable free radical scavenging abilities, which could be attributed to their phenolic content .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Sample A | 28.08 | 2402.95 |

| Sample B | 25.32 | 757.19 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in several studies. It has shown potential against a range of pathogens, suggesting its applicability in developing natural antimicrobial agents. For instance, certain derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

TRPV Channel Modulation

Recent studies have highlighted the interaction of similar compounds with Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV4. These channels play a role in various physiological processes and are implicated in pain and inflammation pathways. The structure-activity relationship (SAR) analysis suggests that specific functional groups on the phenolic ring enhance the modulation of TRPV channels, indicating therapeutic potential for pain management .

Case Study 1: Antioxidant Properties

In a comparative study of essential oils and their components, it was found that the antioxidant activity varied significantly depending on extraction methods and the chemical profile of the compounds involved. The essential oil containing similar structures to our compound showed substantial antioxidant activity measured by DPPH and ABTS assays .

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of terpenoids revealed that compounds with a similar backbone to 3,7-Dimethylocta-2,6-dien-1-yl derivatives displayed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent response where higher concentrations led to increased inhibition zones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。